Octyl Orlistat

Description

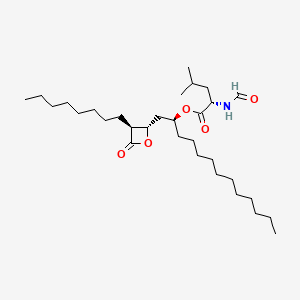

Structure

2D Structure

Properties

IUPAC Name |

[(2S)-1-[(2S,3S)-3-octyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVBRBCSILZWFP-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858246 | |

| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243011-56-4 | |

| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Octyl Orlistat

Chemical Structure and Nomenclature

Octyl Orlistat (B1677487) is a carboxylic ester. Its formal chemical name is (S)-1-((2S,3S)-3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl formyl-L-leucinate. pharmaffiliates.com The structure features a central four-membered oxetanone ring, also known as a β-lactone. Attached to this ring are two alkyl side chains. The key distinction from Orlistat is the presence of an octyl group at the C3 position of the oxetanone ring, whereas Orlistat possesses a hexyl group at the same position. pharmaffiliates.comnih.gov An N-formyl-L-leucine moiety is connected to the molecule via an ester linkage. ontosight.ainih.gov

Fermentation-Based Intermediate Synthesis Followed by Chemical Conversion

Physicochemical Properties

The fundamental physicochemical properties of Octyl Orlistat are essential for its identification and use in research and quality control settings.

| Property | Value | Source(s) |

| CAS Number | 1243011-56-4 | pharmaffiliates.combiomall.in |

| Molecular Formula | C31H57NO5 | synzeal.compharmaffiliates.com |

| Molecular Weight | 523.8 g/mol | synzeal.compharmaffiliates.com |

Chirality and Stereochemical Control in Synthesis

Structural Relationship to Orlistat

This compound is a close structural analogue of Orlistat. The core pharmacophore, the β-lactone ring with an attached N-formyl-L-leucine group, is identical in both compounds. The single structural difference lies in the length of one of the alkyl side chains. Orlistat is chemically defined as having a hexyl chain at the C3 position of the β-lactone ring, while this compound has a longer octyl chain at this position. pharmaffiliates.comnih.gov This seemingly minor modification of two additional methylene (B1212753) groups (-CH2-) classifies this compound as a distinct chemical entity, often arising as a process-related impurity during Orlistat synthesis.

Synthesis and Derivatization

General Synthesis of Orlistat (B1677487) Derivatives

The synthesis of Orlistat and its derivatives is a topic of significant interest in organic chemistry, often showcasing advanced synthetic methodologies. A key strategy employed is the tandem Mukaiyama aldol-lactonization (TMAL) process, which facilitates the creation of the trans-β-lactone core with high selectivity. acs.orgcapes.gov.brresearchgate.net This and other synthetic routes allow for versatile modification of the α- and δ-side chains, enabling the creation of a library of derivatives for research purposes. nih.govcapes.gov.br

Reversibility and Irreversibility of Enzyme Binding

Formation Pathway as a Synthetic Impurity

Octyl Orlistat is understood to be an impurity that can arise during the chemical synthesis of Orlistat. Its formation is likely the result of the presence of starting materials or intermediates containing an octyl group instead of the intended hexyl group. For example, if the aldehyde used in the aldol (B89426) reaction step of the synthesis contains an octyl chain, the final product will be this compound. acs.org The presence of such impurities necessitates rigorous purification and analytical monitoring to ensure the final active pharmaceutical ingredient meets regulatory standards.

Effects on Cellular Fatty Acid Metabolism

Application as an Analytical Reference Standard

In the context of pharmaceutical manufacturing, the control of impurities is paramount. This compound, in its purified form, serves as an essential analytical reference standard. synzeal.comaxios-research.comsynzeal.com It is used to develop and validate analytical tests, most notably HPLC methods, designed to detect and quantify impurities in batches of Orlistat. nih.gov By comparing the retention time and response of a peak in the Orlistat sample to that of the certified this compound standard, analysts can accurately identify and measure the level of this specific impurity, ensuring the quality and consistency of the drug product. axios-research.com

Structure Activity Relationship Sar Studies of Orlistat Derivatives

Elucidation of Key Structural Features for Enzyme Inhibitory Activity

The inhibitory prowess of Orlistat (B1677487) and its analogs is primarily attributed to the highly reactive β-lactone ring. wikipedia.orgaacrjournals.org This four-membered ring is the pharmacophore, the essential component responsible for the molecule's biological activity. It acts by forming a covalent bond with the serine residue located at the active site of lipases. fda.govpharmacompass.comnih.gov This irreversible acylation inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. fda.govnih.gov

The formation of this stable acyl-enzyme intermediate is a critical step in the mechanism of action. researchgate.netacs.org The β-lactone ring's inherent strain makes its carbonyl carbon susceptible to nucleophilic attack by the serine hydroxyl group within the enzyme's catalytic triad (B1167595). aacrjournals.orgacs.org Once the ring is opened, the enzyme is rendered inactive. fda.govfda.gov In fact, metabolites of Orlistat where the β-lactone ring is hydrolyzed (M1 and M3) exhibit extremely weak inhibitory activity, being 1000- to 2500-fold less potent than the parent compound, underscoring the necessity of the intact ring for significant lipase (B570770) inhibition. fda.govfda.gov

Beyond the β-lactone core, the lipophilic side chains also play a crucial role. These hydrophobic aliphatic chains are thought to occupy the lid region and an adjacent hydrophobic pocket of the pancreatic lipase, establishing key interactions with amino acid residues. mdpi.com

Impact of Side Chain Modifications on Potency and Selectivity

Modifications to the side chains extending from the β-lactone ring have a significant impact on the potency and selectivity of Orlistat derivatives. The two main side chains are the α-chain and the β-chain. In Orlistat, the α-chain is a hexyl group, and the β-chain is a longer alkyl chain with an attached N-formyl-L-leucine residue. wikipedia.orgnih.gov

Studies have shown that the nature of the functional groups (ester or ether) and the length of the chains at both the α and β positions are important for inhibitory potential. wikipedia.orgnih.gov For instance, the C3-n-hexyl group of Orlistat binds to a promiscuous short-chain binding site in the thioesterase domain of fatty acid synthase (FAS), another enzyme inhibited by Orlistat. nsf.gov Research on lipase inhibitors has demonstrated that as the chain length of an inhibitor increases, fluctuations in the enzyme's essential subspace also increase, leveling off at a chain length that corresponds to the size of the active-site groove. nih.gov This suggests an optimal chain length for maximal binding and inhibition.

In the development of novel Orlistat congeners, modifications to both the α- and β-side chains have been explored to improve properties like solubility and potency. nih.gov It has been shown that alkenyl bonds can be incorporated into these chains without a loss of activity. nih.gov Furthermore, even subtle structural alterations can lead to significant changes in potency and the target protein profile. researchgate.net For example, a derivative with a methyl group in the α-chain position instead of the hexyl group was found to be approximately 8-fold less potent than Orlistat, highlighting the sensitivity of the enzyme to the structure of this side chain. nih.gov

| Compound | Modification | Effect on Potency | Reference |

| Orlistat Metabolites (M1, M3) | Hydrolyzed β-lactone ring | 1000-2500x less potent than Orlistat | fda.govfda.gov |

| Orlistat Congener | Methyl group at α-chain position | ~8-fold less potent than Orlistat | nih.gov |

| Orlistat β-lactam derivative | Replacement of β-lactone with β-lactam | Lower potency compared to β-lactones | nih.gov |

Stereochemical Requirements for Biological Activity

The biological activity of Orlistat is highly dependent on its specific stereochemistry. Orlistat is a single diastereomeric molecule possessing four chiral centers. fda.govgoogle.com The specific (S)-configuration of the β-lactone ring is a common feature among most natural lipase inhibitors and is crucial for activity. wikipedia.org

The spatial arrangement of the substituents on the β-lactone ring is critical. A trans-position of the side-chains on the ring is necessary for its inhibitory function. wikipedia.org The stereochemistry at the carbon atoms of the β-lactone ring (C2 and C3) and the side chains dictates how the molecule fits into the enzyme's active site. ontosight.ai Specifically, Orlistat is the (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester of (S)-2-formylamino-4-methyl-pentanoic acid. fda.gov

Studies on Orlistat congeners have revealed that while reversal of chirality at the Cα and Cδ positions (on the side chains) is tolerated, compounds with an R-configuration at the Cβ position of the β-lactone ring show substantially reduced activity. nih.gov This demonstrates the stringent stereochemical requirements of the enzyme for effective binding and inhibition. The precise three-dimensional structure is essential for the molecule to orient itself correctly within the active site for the covalent reaction to occur. researchgate.net

| Stereochemical Feature | Importance for Activity | Reference |

| (S)-configuration of β-lactone ring | Crucial | wikipedia.org |

| trans-position of side-chains on β-lactone | Crucial | wikipedia.org |

| Chirality at Cα and Cδ | Tolerated | nih.gov |

| (R)-configuration at Cβ | Substantially reduced activity | nih.gov |

Design Principles for Enhanced Target Binding

The design of more potent Orlistat derivatives is guided by several principles aimed at enhancing binding to target enzymes like lipase and fatty acid synthase (FAS). A primary strategy involves the covalent modification of the active site serine residue. acs.org The β-lactone ring is the key electrophilic "warhead" that acylates the serine. aacrjournals.orgnih.gov

To improve on Orlistat, which has limitations such as poor solubility and bioavailability, researchers have focused on several areas: nih.govresearchgate.net

Modification of Side Chains: As discussed, altering the length and functionality of the α- and β-side chains can optimize interactions with hydrophobic pockets and specificity channels within the enzyme's active site. mdpi.comnsf.gov The goal is to improve properties like solubility without sacrificing the crucial hydrophobic interactions needed for binding. nih.gov

Hybrid Molecules: One innovative approach involves creating hybrid molecules that combine features of Orlistat with other enzyme inhibitors. For example, hybrids of Orlistat and Belactosin C (a proteasome inhibitor) have been designed to dually inhibit both FAS and the proteasome, which could be beneficial in cancer therapy. nsf.govnih.gov

Alternative Reactive Groups: While the β-lactone is effective, other electrophilic groups could be used. However, studies on β-lactam (a four-membered ring containing a nitrogen instead of an oxygen) derivatives of Orlistat showed generally lower potency, suggesting the β-lactone is a highly optimized reactive group for this class of inhibitors. nih.gov

Conservative Structural Changes: Introducing minimal modifications, such as an alkyne handle for chemical proteomics, can create probes to identify new cellular targets without drastically altering the parent molecule's biological activity. researchgate.netacs.org This allows for a better understanding of the drug's polypharmacology and can guide the design of more selective inhibitors. researchgate.net

The crystal structure of the FAS thioesterase domain inhibited by Orlistat provides a molecular blueprint for these design efforts, revealing the specific interactions that anchor the inhibitor in the active site and suggesting how acyl-chain length discrimination occurs. acs.org These insights are foundational for the rational development of new therapeutic agents targeting these enzymes. acs.org

Computational Chemistry and Molecular Modeling of Orlistat and Analogues

Molecular Docking Simulations with Target Enzymes (e.g., Lipase (B570770), FASN)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. This method is widely used to understand how inhibitors like Orlistat (B1677487) and its analogues fit into the active sites of their target enzymes, primarily pancreatic lipase and fatty acid synthase (FASN). mdpi.com

Simulations show that Orlistat and its analogues position themselves within the active site cavity of pancreatic lipase. The binding is facilitated when the enzyme's "lid" domain is in an open conformation. mdpi.com The core of the inhibitory action involves the β-lactone ring of the Orlistat molecule, which forms a covalent bond with the catalytic serine residue (specifically Ser152 in pancreatic lipase) in the enzyme's active site. mdpi.comnih.gov This covalent modification effectively deactivates the enzyme. nih.gov The long, hydrophobic alkyl chains of the inhibitor, such as the hexyl or octyl groups, occupy a hydrophobic pocket adjacent to the active site, further stabilizing the complex. mdpi.comnii.ac.jp

In the case of FASN, Orlistat has been identified as an inhibitor of the thioesterase (TE) domain, which is responsible for releasing the final fatty acid product. acs.orgresearchgate.net Docking studies using the crystal structure of the FASN TE domain (e.g., PDB ID: 2PX6) show that Orlistat binds within the active site. nih.govnih.gov The interaction is again characterized by the covalent modification of the catalytic serine (Ser2308) by the β-lactone ring. acs.orgiu.edu The lipophilic tails of the molecule, which would include the octyl group in Octyl Orlistat, settle into a hydrophobic channel, playing a crucial role in the inhibitor's binding and efficacy. iu.edudtic.mil

The binding energies calculated from these docking simulations provide a quantitative measure of the stability of the ligand-protein complex. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on Orlistat and similar inhibitors have reported significant negative binding energies, confirming a strong affinity for both lipase and the FASN TE domain. nih.govnih.gov

Table 1: Representative Docking Scores of Orlistat and Analogues with Target Enzymes

| Ligand | Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Orlistat | Human Pancreatic Lipase | 1LPB | -6.5 | nih.gov |

| Orlistat | FASN Thioesterase Domain | 2PX6 | Not Specified | nih.govnih.gov |

| Piperine (analogue) | Human Pancreatic Lipase | 1LPB | -9.9 | nih.gov |

| Capsaicin (analogue) | Human Pancreatic Lipase | 1LPB | -7.7 | nih.gov |

| Chlorogenic acid (analogue) | Lipase | 1LPB | -12.00 | researchgate.net |

Ligand-Protein Interaction Analysis

Beyond simply predicting the binding pose, computational models allow for a detailed analysis of the specific molecular interactions that anchor the inhibitor within the enzyme's active site. For this compound, these interactions can be categorized into covalent and non-covalent types.

The defining interaction is the irreversible covalent bond formed between the carbonyl carbon of the inhibitor's β-lactone ring and the hydroxyl oxygen of a key serine residue in the enzyme's catalytic triad (B1167595) (Ser152 in lipase, Ser2308 in FASN TE). nih.govnii.ac.jpacs.org This reaction creates a stable acyl-enzyme intermediate, rendering the enzyme inactive. plos.org

Hydrophobic Interactions : The long aliphatic chains of Orlistat analogues, such as the octyl and dodecyl groups, are critical for binding. They fit into deep, hydrophobic pockets within the enzymes. mdpi.comnii.ac.jp In pancreatic lipase, these chains interact with hydrophobic residues like Leu18, Phe178, and Leu287. mdpi.comnii.ac.jp In the FASN TE domain, the palmitate-like moiety of Orlistat occupies a specific hydrophobic channel. dtic.mil The hydrophobic character of an octyl chain in this compound would be a primary driver for its affinity and specificity.

Hydrogen Bonds : Hydrogen bonds also contribute to the stability of the bound complex. In the FASN TE-Orlistat complex, a hydrogen bond can form between a hydroxyl group on the hydrolyzed Orlistat molecule and the catalytic His2481 residue, which is essential for the hydrolysis mechanism. iu.edu

Table 2: Key Ligand-Protein Interactions for Orlistat with Target Enzymes

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Pancreatic Lipase | Ser152 | Covalent Bond | mdpi.comnih.gov |

| Pancreatic Lipase | Gly76-Phe80, Leu213-Met217 | Hydrophobic | mdpi.com |

| Staphylococcus aureus Lipase | Ser116 | Covalent Bond | nii.ac.jpnih.gov |

| Staphylococcus aureus Lipase | Ala174, Pro168, Leu242 | Hydrophobic | nii.ac.jp |

| FASN Thioesterase Domain | Ser2308 | Covalent Bond | acs.org |

| FASN Thioesterase Domain | His2481 | Hydrogen Bond | iu.edu |

In Silico Screening and Virtual Ligand Design for Novel Inhibitors

In silico screening and virtual ligand design are powerful computational strategies used to discover and optimize new drug candidates. Starting with a known inhibitor like Orlistat, these methods allow for the exploration of vast chemical libraries to identify novel compounds with potentially improved properties. tandfonline.comrjptonline.org

The process often begins with a pharmacophore model derived from the known structure of Orlistat bound to its target. This model defines the essential structural features required for binding, such as the β-lactone ring for covalent bonding and lipophilic regions for hydrophobic interactions. Virtual screening then uses this model to filter large databases of compounds, identifying those that match the pharmacophore.

Structure-based virtual screening uses docking simulations to predict the binding of thousands or millions of compounds to the target enzyme's active site, ranking them based on their predicted binding affinity. rjptonline.org This approach has been successfully used to identify new potential inhibitors of both lipase and FASN. researchgate.nettandfonline.com

Furthermore, computational methods are instrumental in the rational design of novel analogues based on the Orlistat scaffold. For instance, studies on the FASN TE domain have shown that the conformation of Orlistat's hexyl tail is critical for the stability of the covalent complex. acs.orgiu.edu This suggests that modifying the length and structure of this alkyl chain—for example, creating this compound—could modulate the inhibitor's potency and duration of action. Computational models can predict how such changes would affect binding and stability, guiding synthetic chemists to create more effective and durable FASN inhibitors. acs.org

Conformational Analysis and Energetic Considerations

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its biological activity. Orlistat and its analogues are flexible molecules, and their ability to adopt specific conformations within an enzyme's active site is key to their inhibitory function.

Crystallographic and computational studies have revealed that the alkyl chains of Orlistat can adopt different conformations upon binding. For example, in the crystal structure of Orlistat bound to Staphylococcus aureus lipase, the β-side chain was observed in two distinct conformations: one extended and another bent at a 90° angle. nii.ac.jp This conformational flexibility allows the molecule to optimize its fit within the binding pocket.

Molecular dynamics (MD) simulations provide further insight into these conformational changes over time. Studies of the FASN TE-Orlistat complex have shown that the hexyl tail of the covalently bound inhibitor undergoes a significant conformational transition. iu.edu This change in shape is linked to the eventual hydrolysis of the covalent bond, which regenerates the active enzyme. iu.edu Therefore, designing analogues like this compound with alkyl chains that are stabilized in a particular conformation could lead to inhibitors with a longer-lasting effect. acs.org

Energetic considerations, particularly the calculation of binding free energy, quantify the favorability of these interactions. These calculations confirm that the binding of Orlistat and its analogues to their target enzymes is an energetically favorable process, driven by the formation of a stable covalent bond and extensive, favorable hydrophobic contacts. nih.gov

Preclinical Pharmacokinetic and Metabolic Research Aspects of Orlistat Analogues

Absorption Characteristics in Research Models

Preclinical investigations into the absorption of Orlistat (B1677487) consistently demonstrate its minimal systemic absorption. fda.govnih.govscirp.orgresearchgate.nettaylorandfrancis.com This characteristic is a key feature of its mechanism of action, which is localized to the gastrointestinal tract. nih.govscirp.org

In animal models, such as rats and dogs, the absolute bioavailability of Orlistat was found to be very low, generally less than 2%. fda.govcaldic.com Studies in both normal weight and obese human volunteers have corroborated these findings, with plasma concentrations of intact Orlistat being sporadic and extremely low, often near the limits of detection (<5 ng/mL). fda.goveuropa.eu Following oral administration of radiolabeled Orlistat, peak plasma radioactivity is observed at approximately 8 hours, but concentrations of the unchanged drug remain minimal, indicating that very little of the compound is absorbed into the systemic circulation. fda.gov There is also no evidence of drug accumulation with repeated dosing. fda.govresearchgate.net

Table 1: Bioavailability of Orlistat in Animal Models

| Animal Model | Oral Dose | Absolute Bioavailability |

| Rat | 150 mg/kg/day | 0.12% |

| Rat | 1000 mg/kg/day | 0.59% |

| Dog | 100 mg/kg/day | 0.7% |

| Dog | 1000 mg/kg/day | 1.9% |

| Data sourced from preclinical studies. fda.gov |

Elimination Profiles in Experimental Systems

The primary route of elimination for Orlistat and its metabolites in experimental systems is through fecal excretion. nih.govscirp.orgresearchgate.netcaldic.com This is consistent with its minimal absorption from the gastrointestinal tract.

Following a single oral dose of radiolabeled Orlistat in both normal weight and obese subjects, approximately 97% of the administered radioactivity is recovered in the feces. scirp.orgeuropa.eu Of the amount excreted in the feces, the majority (around 83%) is unchanged Orlistat. researchgate.neteuropa.eu This underscores that the bulk of the drug passes through the digestive system without being absorbed.

A minor fraction of the dose is eliminated via the kidneys, with cumulative renal excretion of total radioactivity accounting for less than 2% of the administered dose. scirp.orgeuropa.eu Orlistat and its metabolites, M1 and M3, are also subject to biliary excretion. scirp.orgeuropa.eu The complete excretion of the drug and its metabolites, combining both fecal and urinary routes, typically occurs within 3 to 5 days. scirp.orgcaldic.com Studies in rats have shown that orlistat treatment can increase the fecal excretion of bilirubin. nih.goveuropeanreview.orgresearchgate.net

Plasma Protein Binding in Research Contexts

In the context of the small fraction of Orlistat that is absorbed systemically, in vitro studies have demonstrated that it is highly bound to plasma proteins. fda.govnih.govcaldic.comfda.gov The binding is reported to be greater than 99%. fda.govcaldic.comfda.gov

The primary proteins to which Orlistat binds are lipoproteins and albumin. fda.govnih.govcaldic.comfda.gov Due to this extensive binding, the concentration of free, unbound drug in the plasma is minuscule, which further limits its systemic activity. caldic.com Orlistat has also been shown to minimally partition into erythrocytes. fda.govfda.gov The high degree of plasma protein binding is a common characteristic of many lipophilic drugs and significantly influences their distribution and elimination kinetics. For any Orlistat analogue like Octyl Orlistat, determining its plasma protein binding affinity would be a key component of its preclinical evaluation.

Advanced Analytical Methodologies for Orlistat and Octyl Orlistat

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of Orlistat (B1677487) and its related compounds. These techniques offer high resolution, sensitivity, and reproducibility, making them ideal for separating complex mixtures and quantifying individual components.

High-Performance Liquid Chromatography (HPLC) Development and Validation

The development of robust HPLC methods is fundamental for the routine analysis of Orlistat in bulk drug substances and pharmaceutical formulations. ijpsr.info These methods are meticulously validated according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. benthamdirect.comijlpr.com Validation parameters typically include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). benthamdirect.comresearchgate.net

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated. These methods often utilize a C18 column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous component, sometimes with the addition of an acid like phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. ijpsr.inforesearchgate.netresearchgate.netcore.ac.uk Detection is commonly performed using a UV detector at wavelengths around 205 nm or 210 nm. ijlpr.comresearchgate.netresearchgate.netcore.ac.uk

For instance, one validated RP-HPLC method uses a mobile phase of acetonitrile, water, and phosphoric acid (85:15:0.5 v/v/v) with a C18 column, achieving a retention time for Orlistat of 3.79 minutes. ijpsr.info Another method employs a mobile phase of methanol, acetonitrile, and trifluoroacetic acid (82.5:17.5:0.01, v/v/v) and demonstrates linearity over a concentration range of 0.02–0.75 mg/ml. core.ac.uk The development process involves optimizing various chromatographic conditions, such as mobile phase composition and flow rate, to achieve the desired separation and sensitivity. ijpsr.info

Interactive Data Table: Examples of Validated HPLC Methods for Orlistat Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (150 x 4.6 mm, 3.5µm) ijpsr.info | Perfectsil® target ODS-3 (250 mm × 4.6 mm, 5 µm) core.ac.uk | Agilent ZORBAX SB-C18 (150×4.6mm, 3.5µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (85:15:0.5 v/v/v) ijpsr.info | Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01 v/v/v) core.ac.uk | Acetonitrile:Methanol:Distilled Water (75:15:10) with pH 3.0 researchgate.net |

| Flow Rate | 1 ml/min ijpsr.info | 0.7 ml/min core.ac.uk | 1.0 ml/min researchgate.net |

| Detection (UV) | 205 nm ijpsr.info | 210 nm core.ac.uk | 210 nm researchgate.net |

| Retention Time | 3.79 min ijpsr.info | ~9 min core.ac.uk | 1.542 min researchgate.net |

| Linearity Range | 6-60 µg/ml ijpsr.info | 0.02–0.75 mg/ml core.ac.uk | Not specified |

| LOD | Not specified | 0.006 mg/ml core.ac.uk | Not specified |

| LOQ | Not specified | 0.02 mg/ml core.ac.uk | Not specified |

Method Development for Impurity and Derivative Analysis

The analysis of impurities and derivatives, including potential compounds like Octyl Orlistat, is a critical aspect of quality control for Orlistat. benthamdirect.com HPLC methods are specifically developed to separate the main active pharmaceutical ingredient (API) from any process-related impurities, degradation products, or synthetic analogues. benthamdirect.comresearchgate.net These methods must be highly specific to ensure that all potential impurities are well-resolved from the Orlistat peak. benthamdirect.comresearchgate.net

Stress testing, as per ICH guidelines, is often performed to intentionally degrade the drug substance under conditions of acid and base hydrolysis, oxidation, heat, and photolysis. benthamdirect.comresearchgate.netresearchgate.net This helps to develop a stability-indicating HPLC method that can separate the degradation products from the intact drug. core.ac.uk For example, a gradient reverse-phase HPLC method was developed to separate seven potential impurities and degradation products in Orlistat capsules, leading to the characterization of two novel impurities. benthamdirect.com

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI) and quadrupole-time of flight (Q-TOF) mass spectrometry, is a powerful tool for the identification and structural elucidation of unknown impurities and derivatives. benthamdirect.comresearchgate.net This combination provides both chromatographic separation and mass information, which is invaluable for characterizing compounds for which no reference standards are available. benthamdirect.com

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are indispensable for the structural characterization of Orlistat and its analogues. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule and can help in identifying the polymorphic form of the drug. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for elucidating the detailed chemical structure of new derivatives or isolated impurities. nih.gov In research settings, techniques like LC-MS are employed not only for impurity identification but also in chemical proteomic approaches to identify cellular targets of Orlistat and its analogues. nih.gov For instance, proteome-wide activity-based profiling and pull-down/LC-MS analysis have been used to identify cellular targets for Orlistat-like compounds. nih.gov

Differential Scanning Calorimetry (DSC) is another valuable technique used to characterize the thermal properties of Orlistat, such as its melting point, which is indicative of its crystalline form. mdpi.com Raw Orlistat exhibits a characteristic endothermic peak corresponding to its melting point. mdpi.com

Pharmacodynamic Assays for Enzyme Inhibition

Pharmacodynamic assays are vital for assessing the biological activity of Orlistat and its derivatives, specifically their ability to inhibit lipase (B570770) enzymes. These assays provide a direct measure of the compound's intended therapeutic effect.

In Vitro Lipase Activity Measurement

The inhibitory activity of compounds like Orlistat and this compound on pancreatic lipase is commonly measured using in vitro spectrophotometric methods. nih.gov A widely used assay employs p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (PNPB) as a substrate for porcine pancreatic lipase. nih.govnih.govnih.govresearchgate.net The lipase hydrolyzes the substrate, releasing p-nitrophenol, which can be quantified by measuring the change in absorbance at a specific wavelength (typically 405 or 410 nm). nih.govnih.govresearchgate.netscirp.org

The assay is typically performed in a buffer at a physiological pH (e.g., pH 7.4 or 8.0) and temperature (37°C). nih.govnih.govnih.govresearchgate.net The inhibition of lipase activity by a test compound is determined by comparing the rate of substrate hydrolysis in the presence and absence of the inhibitor. nih.gov The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govsemanticscholar.org Orlistat is consistently used as a positive control in these assays. nih.govscirp.org

Interactive Data Table: Key Parameters of In Vitro Lipase Inhibition Assays

| Parameter | Assay 1 | Assay 2 | Assay 3 |

| Enzyme Source | Porcine Pancreatic Lipase nih.govresearchgate.net | Porcine Pancreatic Lipase nih.gov | Porcine Pancreatic Lipase nih.gov |

| Substrate | p-Nitrophenyl Palmitate (pNPP) nih.gov | p-Nitrophenyl Palmitate (pNPP) nih.gov | p-Nitrophenyl Butyrate (PNPB) nih.govresearchgate.net |

| Buffer pH | 8.0 nih.gov | 8.0 nih.gov | 7.4 nih.govresearchgate.net |

| Temperature | 37°C nih.gov | 37°C nih.gov | 37°C nih.govresearchgate.net |

| Detection Wavelength | 410 nm nih.gov | Not specified | 410 nm nih.govresearchgate.net |

| Positive Control | Orlistat nih.gov | Orlistat nih.gov | Orlistat researchgate.net |

Standardization and Inter-Assay Comparability

Ensuring the standardization and comparability of lipase inhibition assays is critical for obtaining reliable and reproducible results. researchgate.net The conditions of the assay, such as the concentrations of the enzyme and substrate, the presence of emulsifiers like sodium deoxycholate, and the type of organic co-solvent used to dissolve the inhibitor, can significantly impact the measured enzyme activity. tandfonline.com

For instance, the use of appropriate blanks is crucial to correct for interferences from the buffer, the sample itself (especially for colored extracts), and the substrate. researchgate.net Inconsistent blank-correction procedures can lead to an underestimation of the inhibitory potential of a test compound. researchgate.net The choice of incubation time and temperature for the enzyme and inhibitor can also affect the results. tandfonline.com Therefore, detailed and standardized protocols are necessary to ensure that data generated from different studies can be compared meaningfully. researchgate.net This includes specifying all assay conditions and using a well-characterized reference standard like Orlistat to allow for the relative comparison of inhibitory potencies. mdpi.com

Application in Quality Control and Reference Standard Development

The quality control of Orlistat, a widely used anti-obesity therapeutic, necessitates rigorous analytical oversight to ensure its purity, potency, and safety. A critical aspect of this is the identification and quantification of impurities that may arise during the synthesis or degradation of the active pharmaceutical ingredient (API). Among these is this compound, a known process-related impurity. The development and validation of advanced analytical methodologies are paramount for monitoring such impurities and for establishing reference standards to ensure the quality of the final drug product.

This compound serves as a crucial reference standard in the quality control (QC) of Orlistat. synzeal.comaxios-research.com Its availability as a certified reference material (CRM) is essential for the development, validation, and routine application of analytical methods in pharmaceutical laboratories. sigmaaldrich.com These reference standards, produced in accordance with ISO 17034 and ISO/IEC 17025, provide a benchmark for the accurate identification and quantification of this compound in Orlistat drug substances and formulations. sigmaaldrich.com The use of such standards is integral to various analytical applications, including pharmaceutical release testing, method development, and Abbreviated New Drug Applications (ANDA) submissions. synzeal.comaxios-research.com

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quality control of Orlistat and the monitoring of its impurities. researchgate.netnih.govcore.ac.uk Various HPLC methods have been developed and validated to ensure the separation and quantification of Orlistat from its related substances, including this compound. researchgate.netnih.govgoogle.com These methods are designed to be specific, precise, accurate, and robust, adhering to the guidelines set by the International Council for Harmonisation (ICH). researchgate.netnih.gov

The development of these analytical methods involves a systematic approach to optimize chromatographic conditions. This includes the selection of an appropriate stationary phase, such as a C18 or C8 column, and the optimization of the mobile phase composition, typically a mixture of acetonitrile, methanol, and an acidic buffer. researchgate.netgoogle.commdpi.com The detection wavelength is often set at around 205-210 nm to achieve adequate sensitivity for both Orlistat and its impurities. researchgate.netmdpi.com

Validation of these HPLC methods is a critical step to demonstrate their suitability for their intended purpose. nih.gov This involves assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netarcjournals.org

Detailed Research Findings:

Several studies have focused on developing and validating HPLC methods for Orlistat and its impurities. For instance, a study might report a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, achieving a retention time of approximately 1.542 minutes for Orlistat. researchgate.net Another study might detail a method with a mobile phase of methanol, acetonitrile, and trifluoroacetic acid, where Orlistat elutes at around 9 minutes. core.ac.uk The validation of such methods typically demonstrates good linearity over a specified concentration range, with correlation coefficients (r²) close to 0.999. core.ac.uk Precision is evaluated by analyzing multiple preparations of a homogeneous sample, with the relative standard deviation (RSD) for the peak areas being a key indicator. nih.gov Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a placebo and the percentage recovered is determined. researchgate.net

The following data tables summarize typical parameters and findings from research on the analytical control of Orlistat, illustrating the application of these methodologies in quality control.

Data Tables:

Table 1: Example HPLC Method Parameters for Orlistat Impurity Profiling

| Parameter | Condition | Source |

| Chromatographic Column | Zorbax Eclipse XDB-C8, 150x4.6 mm, 5 µm | google.com |

| Mobile Phase | A: Buffer (1g/L sodium perchlorate (B79767) monohydrate, pH 2.5) and Methanol (800:200 v/v) B: Acetonitrile | google.com |

| Flow Rate | 1.5 mL/min | google.com |

| Detection Wavelength | 210 nm | google.com |

| Injection Volume | 10 µL | google.com |

| Column Temperature | 30 °C | google.com |

Table 2: Illustrative Method Validation Data for Orlistat Analysis

| Validation Parameter | Result | Source |

| Linearity Range | 10-60 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Limit of Detection (LOD) | 1.14 µg/mL | arcjournals.org |

| Limit of Quantitation (LOQ) | 3.81 µg/mL | arcjournals.org |

| Accuracy (% Recovery) | 99.13 - 99.92% | arcjournals.org |

| Precision (%RSD) | < 2% | nih.gov |

The establishment of robust analytical methods and the availability of certified reference standards for impurities like this compound are fundamental to the quality control of Orlistat. synzeal.comsigmaaldrich.com These measures ensure that the amount of impurities in the final drug product is maintained within acceptable limits, thereby safeguarding patient health. ruifuchemical.com

Investigative Applications of Orlistat Analogues in Biological Research

Use as Biochemical Probes for Enzyme Function

The primary application of orlistat (B1677487) and its analogues like Octyl Orlistat in a research context is as biochemical probes for studying enzyme function, particularly that of fatty acid synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a process vital for cell membrane production and energy storage. atsu.edu

This compound is recognized as a potential inhibitor of FASN. medkoo.com Orlistat itself, the parent compound, is a potent, irreversible inhibitor that acts by forming a covalent bond with a critical serine residue in the active site of the thioesterase domain of FASN. researchgate.netnih.gov This specific interaction blocks the final step of fatty acid synthesis, preventing the release of newly synthesized fatty acids from the FASN enzyme complex. This targeted inhibition makes orlistat analogues invaluable for several research applications:

Enzyme Activity Assays: By measuring the reduction in fatty acid synthesis in the presence of the inhibitor, researchers can quantify FASN activity in various cell types and tissues. For example, studies have demonstrated a dose-dependent reduction in fatty acid synthesis in glioblastoma and gastric cancer cells upon treatment with orlistat. atsu.edunih.gov

Target Validation: The ability of these compounds to specifically inhibit FASN helps validate this enzyme as a potential target for therapeutic intervention in diseases characterized by upregulated lipid metabolism, such as various cancers. medkoo.comnih.gov

Structure-Activity Relationship Studies: Synthetic analogues of orlistat are used to understand the structural requirements for binding to and inhibiting FASN. By modifying different parts of the orlistat molecule, researchers can probe the topology of the enzyme's active site.

While orlistat is a known inhibitor of gastric and pancreatic lipases, its utility as a probe for FASN is particularly significant in cancer research, where FASN is often overexpressed. nih.govnih.gov The specificity of this interaction allows scientists to dissect the role of de novo lipogenesis in tumor cell biology.

Research into Modulation of Metabolic Pathways Beyond Lipid Absorption

The application of orlistat analogues as research tools has uncovered their influence on metabolic pathways that extend beyond the inhibition of dietary fat absorption. The primary pathway studied in this context is the de novo fatty acid synthesis pathway, which is crucial for rapidly proliferating cancer cells.

Research findings indicate that by inhibiting FASN, orlistat and its analogues can induce significant metabolic stress in cancer cells, leading to:

Induction of Apoptosis: The disruption of lipid synthesis triggers programmed cell death (apoptosis). Studies in various cancer cell lines, including breast, pancreatic, and glioma, have shown that FASN inhibition by orlistat leads to the activation of key apoptotic proteins like caspases. nih.govnih.govnih.gov Specifically, research has demonstrated the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of caspase-3, hallmarks of the apoptotic cascade. nih.govnih.gov

Induction of Autophagy: In some cellular contexts, such as glioma cells, inhibition of FASN with orlistat has been shown to induce autophagy, a cellular self-degradation process, in addition to apoptosis. nih.gov

Alteration of Gut Hormone Synthesis: In animal models, orlistat administration has been observed to modulate the synthesis of appetite-regulating hormones. It has been found to increase levels of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). frontiersin.orgresearchgate.net However, other studies have reported an inhibitory effect on GIP and glucagon (B607659) (Gcg) synthesis, an effect that was mitigated when the gut microbiota was depleted, suggesting a complex interplay between the drug, gut microbes, and host metabolism. frontiersin.org

These findings highlight the role of FASN inhibitors like this compound as tools to explore the intricate connections between lipid metabolism and other fundamental cellular processes such as cell survival, death, and endocrine signaling.

Studies on Interactions with Gut Microbiota in Animal Models

Animal models, particularly high-fat diet-induced obese mice, have been instrumental in exploring the effects of orlistat on the gut microbiota. These studies reveal that orlistat significantly remodels the composition and function of the intestinal microbial community, independent of its direct lipase-inhibiting effects in the host.

Key findings from these animal studies include:

Functional Impact of Altered Microbiota: The changes in the gut microbiome are not merely compositional but also functional. In a key experiment, microbiota transplanted from orlistat-treated mice into other high-fat diet-fed mice was sufficient to alleviate lipid metabolic disorders. frontiersin.orgresearchgate.net This demonstrates that the altered gut microbiota itself has a synergistic effect with orlistat to improve metabolic health.

Changes in Microbial Metabolites: Orlistat administration has been shown to alter the profile of short-chain fatty acids (SCFAs) in the gut, which are key metabolites produced by the microbiota. One study found that orlistat significantly increased fecal butyric acid levels while decreasing acetic acid and propionic acid. frontiersin.org

These studies in animal models are crucial for understanding the indirect mechanisms of action of compounds like orlistat, showcasing how they can influence host physiology by modulating the complex ecosystem of the gut microbiota.

Table 1: Summary of Orlistat's Effects on Gut Microbiota in High-Fat Diet (HFD) Mouse Models

| Finding | Observed Effect | Specific Bacterial Taxa Affected | Reference |

|---|---|---|---|

| Microbial Diversity | Significant reduction in α-diversity | Overall community | frontiersin.orgresearchgate.net |

| Phylum-Level Changes | Decrease in Bacteroidetes | Bacteroidetes | frontiersin.orgresearchgate.net |

| Genus-Level Changes | Increase in relative abundance | Akkermansia, Helicobacter, Allobaculum | frontiersin.orgresearchgate.netfrontiersin.org |

| Functional Impact | Altered microbiota alone can improve metabolic disorders | Transplanted microbiota from orlistat-treated mice | frontiersin.orgresearchgate.net |

| Metabolite Changes | Increased fecal butyric acid | Not specified | frontiersin.org |

Exploration in Novel Research Models for Anti-Proliferative Effects

The anti-proliferative effects of FASN inhibitors, including orlistat and its analogues, are being explored in a variety of research models that aim to better replicate human cancer. These models are essential for investigating the potential of these compounds to halt cancer progression.

In Vitro Cell Lines: The foundational research is conducted on established cancer cell lines. Orlistat has demonstrated significant anti-proliferative and pro-apoptotic activity against a wide array of human cancer cells, including prostate (PC-3), pancreatic (PANC-1), gastric (NUGC-3), and glioma (LN229) cell lines. atsu.edunih.govnih.govnih.gov These studies have established that the anti-tumor effects are often dose-dependent. brieflands.com For instance, in PANC-1 pancreatic cancer cells, inhibiting FASN with orlistat led to a significant reduction in proliferation and an increase in apoptosis. nih.gov

In Vivo Animal Models: The effects observed in vitro have been validated in animal models. In nude mice bearing human prostate tumor xenografts, orlistat treatment was shown to inhibit tumor growth. nih.gov Similarly, in a mouse model that spontaneously develops gastrointestinal cancer (APC-Min mice), orlistat-treated mice on a high-fat diet survived longer than untreated controls. atsu.edu

Organotypic Slice Cultures: Moving beyond traditional cell culture, organotypic slice cultures offer a more complex, three-dimensional model that better preserves the tissue architecture. In glioma research, brain slice cultures treated with orlistat showed reduced proliferation, as measured by Ki67 staining, and increased apoptosis, indicated by cleaved caspase-3. nih.gov This model provides a bridge between simplified in vitro systems and complex in vivo organisms.

The consistent findings across these different models—from single cell layers to complex tissues and whole organisms—underscore the robustness of FASN inhibition as a strategy for inducing anti-proliferative effects and highlight the value of orlistat analogues as research tools to explore this phenomenon.

Table 2: Anti-Proliferative Effects of Orlistat in Various Research Models

| Research Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| In Vitro Cell Line (PC-3) | Prostate Cancer | Halts cell proliferation, induces apoptosis | nih.gov |

| In Vitro Cell Line (PANC-1) | Pancreatic Cancer | Reduces proliferation, enhances apoptosis | nih.gov |

| In Vitro Cell Line (LN229) | Glioma | Dose-dependent reduction in cell viability | nih.gov |

| In Vivo Nude Mouse Xenograft | Prostate Cancer (PC-3) | Inhibits tumor growth | nih.gov |

| In Vivo APC-Min Mouse Model | Gastrointestinal Cancer | Increased survival in mice on a high-fat diet | atsu.edu |

| Organotypic Brain Slice Culture | Glioma | Reduced proliferation (Ki67), increased apoptosis (caspase-3) | nih.gov |

Q & A

Q. What are the critical storage conditions for Octyl Orlistat to ensure stability during experimental use?

this compound must be stored in tightly sealed containers at 15–30°C, with refrigeration recommended to prevent degradation. Avoid exposure to oxidizers, heat, and moisture, as these conditions may compromise stability or generate toxic decomposition products (e.g., nitrogen oxides) .

Q. How should researchers handle and dispose of this compound safely in laboratory settings?

Use local exhaust ventilation, wear protective gloves, goggles, and dust masks to minimize inhalation or skin contact. Spills should be swept into sealed containers without dispersing dust. Dispose of waste via certified hazardous waste facilities, adhering to federal and regional regulations .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for quantifying this compound. Key parameters include a C18 column, UV detection at 210 nm, and mobile phase optimization (e.g., acetonitrile:phosphate buffer). Validation should follow ICH guidelines for accuracy (98–102%), precision (RSD <2%), and robustness under stress conditions (e.g., acid/alkaline hydrolysis) .

Q. What safety precautions are necessary when handling this compound in environments generating aerosols or dust?

Use fume hoods or enclosed systems to prevent aerosol dispersion. Respiratory protection (NIOSH-approved N95 masks) and impermeable lab coats are mandatory. Post-handling decontamination (e.g., washing exposed skin with soap) is critical to avoid irritation .

Advanced Research Questions

Q. What experimental design considerations are critical when formulating this compound into nanoparticle delivery systems?

Box-Behnken Design (BBD) is effective for optimizing variables like chitosan concentration, tripolyphosphate (TPP) cross-linker ratio, and drug-polymer interactions. Response surface methodology can model encapsulation efficiency (EE) and release kinetics, with attention to dynamic viscosity thresholds that limit drug diffusion into polymeric matrices .

Q. How can researchers address contradictions in lipid profile outcomes between Orlistat and natural extracts in combination therapies?

Employ factorial designs to isolate synergistic or antagonistic effects. For example, in HFD-induced rodent models, measure adiponectin levels and lipid parameters (LDL, HDL) post-treatment. Mechanistic studies (e.g., enzyme inhibition assays for pancreatic lipase vs. AMPK activation by polyphenols) clarify divergent pathways .

Q. What mechanistic approaches are used to evaluate this compound’s antitumor effects beyond its primary lipase inhibition?

In vitro assays (e.g., MTT for proliferation, flow cytometry for apoptosis) and in vivo xenograft models assess fatty acid synthase (FASN) inhibition. Transcriptomic analysis (e.g., qPCR for FASN, ACC) and metabolomic profiling validate off-target effects on lipid metabolism in cancer cells .

Q. How can Box-Behnken Design optimize encapsulation efficiency and release kinetics of this compound in polymeric nanoparticles?

BBD evaluates nonlinear interactions between variables:

- Chitosan concentration : Optimal at 0.5–1.0% (w/v) for EE, beyond which viscosity impedes drug diffusion.

- TPP cross-linker : Threshold at 600 mg for ionic gelation; higher concentrations destabilize nanoparticles.

- Drug loading : Direct proportionality to EE up to saturation. Validation via residual plots and probability graphs ensures model adequacy .

Q. What strategies mitigate batch-to-batch variability in this compound-loaded nanoparticle formulations?

Implement Quality by Design (QbD) principles:

Q. What are the key parameters to document when reporting this compound synthesis and characterization in research publications?

Include spectral data (¹H/¹³C NMR, HRMS), purity criteria (HPLC chromatograms >95%), and related compound analysis (e.g., USP Reference Standards for impurities). For nanoparticles, report zeta potential, polydispersity index, and in vitro release profiles under sink conditions .

Methodology Notes

- Basic questions focus on foundational protocols (safety, storage, quantification).

- Advanced questions emphasize experimental design, mechanistic analysis, and reproducibility.

- References align with peer-reviewed guidelines (e.g., USP standards, ICH validation) and empirical studies (e.g., nanoparticle optimization, antitumor mechanisms).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.